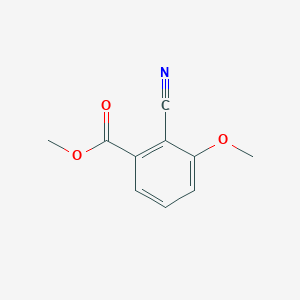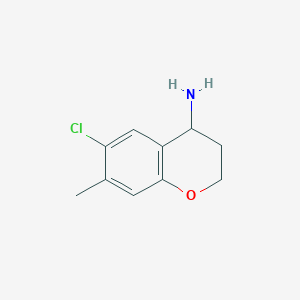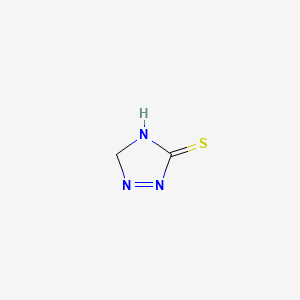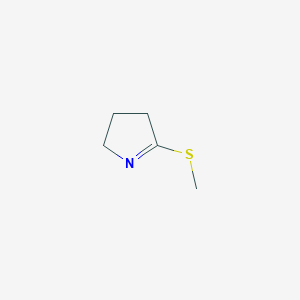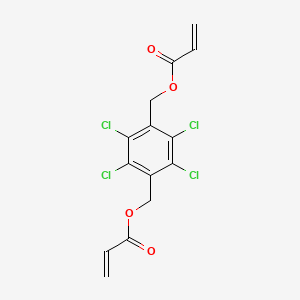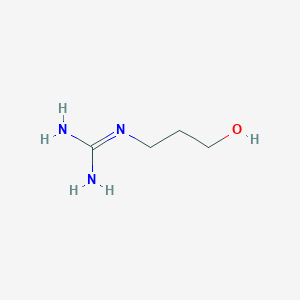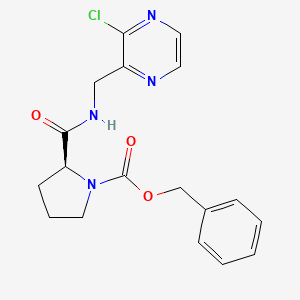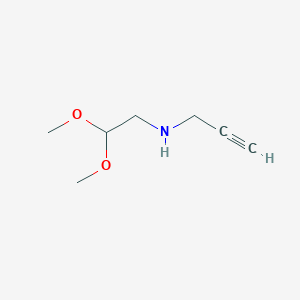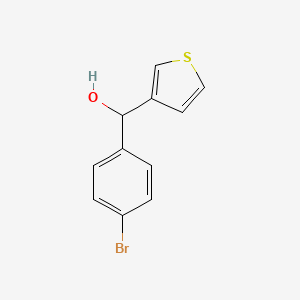![molecular formula C14H14N4 B8757478 N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE](/img/structure/B8757478.png)
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields Benzotriazole derivatives are widely recognized for their corrosion inhibition properties, making them valuable in industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with sodium nitrite in an acidic medium.
Methylation: The benzotriazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline and formaldehyde under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
科学的研究の応用
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, inhibiting their catalytic activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .
類似化合物との比較
Similar Compounds
4-Methylbenzotriazole: Similar structure but with the methyl group at the 4-position.
5-Methylbenzotriazole: Lacks the anilinomethyl group.
1-Anilinomethylbenzotriazole: Lacks the methyl group.
Uniqueness
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE is unique due to the presence of both the methyl and anilinomethyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C14H14N4 |
|---|---|
分子量 |
238.29 g/mol |
IUPAC名 |
N-[(5-methylbenzotriazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H14N4/c1-11-7-8-14-13(9-11)16-17-18(14)10-15-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
InChIキー |
BDKVJDQHYRDZBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(N=N2)CNC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
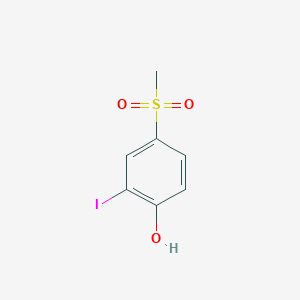
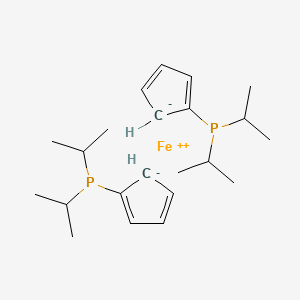
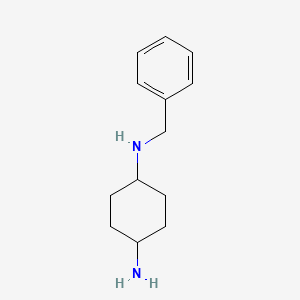
![Spiro[5.5]undecane-3,9-dione](/img/structure/B8757427.png)
![Pyridine, 2-bromo-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8757428.png)
